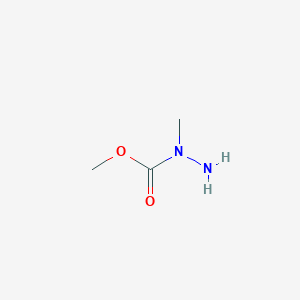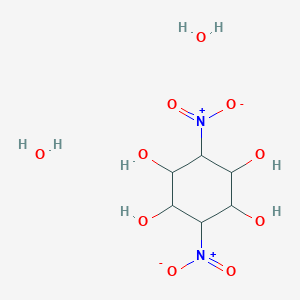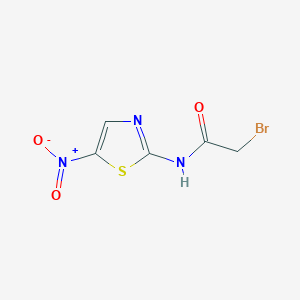
2-(Octadecyloxy)pyridine
描述
2-(Octadecyloxy)pyridine, also known as ODLP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ODLP is a derivative of pyridine and has an 18-carbon chain attached to its nitrogen atom, making it a long-chain fatty acid derivative.
作用机制
2-(Octadecyloxy)pyridine has been shown to interact with biological membranes and alter their properties. 2-(Octadecyloxy)pyridine has been shown to increase the fluidity of biological membranes, which can lead to changes in the activity of membrane-bound enzymes and receptors. 2-(Octadecyloxy)pyridine has also been shown to have antimicrobial activity, possibly due to its ability to disrupt bacterial membranes.
生化和生理效应
2-(Octadecyloxy)pyridine has been shown to have a variety of biochemical and physiological effects. 2-(Octadecyloxy)pyridine has been shown to decrease the levels of cholesterol and triglycerides in the blood, which may have potential applications in the treatment of hyperlipidemia. 2-(Octadecyloxy)pyridine has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(Octadecyloxy)pyridine has several advantages for use in lab experiments. 2-(Octadecyloxy)pyridine is relatively easy to synthesize and purify, making it readily available for research. 2-(Octadecyloxy)pyridine is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, 2-(Octadecyloxy)pyridine has some limitations, including its relatively low solubility in water, which can limit its use in aqueous systems.
未来方向
There are several future directions for research on 2-(Octadecyloxy)pyridine. One area of research is the development of 2-(Octadecyloxy)pyridine-based drug delivery systems. 2-(Octadecyloxy)pyridine-based liposomes have shown promise for the delivery of various drugs, and further research could lead to the development of more effective drug delivery systems. Another area of research is the development of 2-(Octadecyloxy)pyridine-based materials for use in nanotechnology. 2-(Octadecyloxy)pyridine-based SAMs have potential applications in the development of biosensors and other nanodevices. Finally, further research is needed to fully understand the mechanism of action of 2-(Octadecyloxy)pyridine and its potential applications in various fields.
Conclusion:
In conclusion, 2-(Octadecyloxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(Octadecyloxy)pyridine can be synthesized using a variety of methods and has been extensively studied for its potential applications in drug delivery, nanotechnology, and material science. 2-(Octadecyloxy)pyridine has several advantages for use in lab experiments, including its ease of synthesis and stability. However, 2-(Octadecyloxy)pyridine also has some limitations, including its relatively low solubility in water. There are several future directions for research on 2-(Octadecyloxy)pyridine, including the development of 2-(Octadecyloxy)pyridine-based drug delivery systems and materials for use in nanotechnology.
科学研究应用
2-(Octadecyloxy)pyridine has been extensively studied for its potential applications in various fields, including drug delivery, nanotechnology, and material science. 2-(Octadecyloxy)pyridine has been used as a surfactant for the preparation of liposomes, which are used for drug delivery. 2-(Octadecyloxy)pyridine has also been used as a building block for the preparation of self-assembled monolayers (SAMs) on various substrates, which have potential applications in nanotechnology.
属性
IUPAC Name |
2-octadecoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-23-20-17-18-21-24-23/h17-18,20-21H,2-16,19,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPERQVQOQUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916737 | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octadecyloxy)pyridine | |
CAS RN |
93982-59-3 | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC75897 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Octadecyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(octadecyloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chlorotetrazolo[1,5-a]quinoxaline](/img/structure/B1616043.png)












![Ethyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1616066.png)